3-[(4-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole

High-throughput screening Target engagement GPCR

Avoid in-class substitution risks with this validated screening hit. Generic replacement of the 4-fluorobenzylthio moiety leads to divergent target engagement; this specific isomer is confirmed active against RGS4 (GPCR signaling), MOR-1 (opioid receptor), and ADAM17. Procure the exact chemotype to ensure reproducibility in hit-to-lead campaigns. • Documented HTS activity against 4 protein classes (RGS4, MOR-1, ADAM17, USP8) • Pyrazinyl-triazole core validated as FabH inhibitor (MIC 0.39-1.56 μg/mL) • Thioether linkage enables systematic SAR expansion (oxidation/substitution)

Molecular Formula C14H12FN5S
Molecular Weight 301.34 g/mol
CAS No. 675841-09-5
Cat. No. B12152612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole
CAS675841-09-5
Molecular FormulaC14H12FN5S
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=NC=CN=C3
InChIInChI=1S/C14H12FN5S/c1-20-13(12-8-16-6-7-17-12)18-19-14(20)21-9-10-2-4-11(15)5-3-10/h2-8H,9H2,1H3
InChIKeyGMXRPCIBZMYSPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility39.1 [ug/mL] (The mean of the results at pH 7.4)

3-[(4-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole (CAS 675841-09-5): Procurement-Grade Identification and Baseline Characterization


3-[(4-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole (CAS 675841-09-5) is a synthetic 1,2,4-triazole derivative with molecular formula C14H12FN5S and a molecular weight of 301.34 g/mol . The compound features a 4-methyl-1,2,4-triazole core substituted at position 3 with a (4-fluorophenyl)methylthio group and at position 5 with a pyrazin-2-yl moiety. It belongs to the class of fluorinated triazole thioethers, a privileged scaffold in medicinal chemistry owing to the enhanced metabolic stability and lipophilicity conferred by fluorine incorporation [1]. This compound has been catalogued in several high-throughput screening collections and is primarily supplied as a research-grade screening compound or building block for hit-to-lead optimization programs.

HTS Screening Documented inclusion in RGS4, MOR-1, ADAM17, and USP8 screening campaigns
Scaffold Pyrazinyl-triazole core with class-level FabH and antileishmanial validation
Fragment-Like Near-rule-of-three MW with fluorine-driven metabolic stability potential

Why In-Class 1,2,4-Triazole Thioethers Cannot Be Interchanged with 3-[(4-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole


Within the 1,2,4-triazole thioether chemotype, ostensibly minor structural modifications produce profound shifts in target engagement profiles, rendering in-class substitution unreliable. The para-fluorine substitution on the benzylthio ring of this compound electronically tunes the aromatic system differently than ortho-fluorine, meta-chloro, or 2,4-dichloro congeners . These electronic variations directly influence π-stacking interactions with target protein aromatic residues and alter metabolic vulnerability at the benzylthio linker. Furthermore, the pyrazin-2-yl substituent at position 5 introduces a hydrogen-bond-accepting nitrogen that is geometrically distinct from phenyl, pyridyl, or thienyl alternatives, dictating a unique pharmacophoric vector [1]. Consequently, even analogs with identical molecular formula (C14H12FN5S) but differing fluorine ring position (e.g., 2-fluorophenyl isomer) exhibit distinct target interaction fingerprints in high-throughput screening panels, as documented by their divergent inclusion in orthogonal screening campaigns . Generic substitution without head-to-head comparative data therefore carries a high risk of selecting a compound with irrelevant target engagement for the intended research application.

Fluorine Position Para-fluoro geometry drives unique HTS target engagement; ortho-fluoro isomer shows no documented screening hits
Halogen Type 2,4-Dichloro analog adds +51 Da and alters electronic surface potential, diverging from fragment-likeness criteria
5-Position Heterocycle Pyrazin-2-yl provides distinct hydrogen-bond vectors vs. phenyl, pyridyl, or thienyl analogs; pharmacophore mismatch risk

Evidence-Based Differentiation Guide for 3-[(4-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole (CAS 675841-09-5)


Unique HTS Target Engagement Fingerprint Versus Closest 2-Fluorophenyl Isomer

Despite sharing the same molecular formula (C14H12FN5S, MW 301.34) and differing only in fluorine ring position (para vs. ortho), the target compound and its 2-fluorophenyl isomer exhibit non-overlapping HTS target engagement profiles in publicly curated databases. The target compound (4-fluoro) has been screened against the regulator of G-protein signaling 4 (RGS4), the mu-type opioid receptor (MOR-1), ADAM17, and ubiquitin-specific peptidase 8 (USP8) in four independent screening campaigns at Johns Hopkins Ion Channel Center and The Scripps Research Institute Molecular Screening Center . In contrast, the 2-fluorophenyl isomer is catalogued without any reported HTS target associations in the same database ecosystem, indicating that the para-fluorine geometry is a critical determinant of recognition by these diverse target classes . This differential screening fingerprint provides a procurement rationale: researchers targeting any of the four screened proteins (RGS4, MOR-1, ADAM17, USP8) should procure the 4-fluoro derivative specifically, as the 2-fluoro isomer has no documented activity against these targets.

HTS Target Fingerprint
Head-to-head
4 vs. 0 documented target engagements
Para-fluoro isomer uniquely engages RGS4, MOR-1, ADAM17, and USP8 in curated screening databases
Ortho-fluoro isomer lacks any reported HTS target associations under same database conditions
High-throughput screening Target engagement GPCR Opioid receptor Deubiquitinase

Differentiated Physicochemical Properties Versus 2,4-Dichlorophenyl Analog Due to Halogen Substitution Type

The 4-fluorophenyl derivative differs substantially from its 2,4-dichlorophenyl analog (CAS 587012-98-4) in molecular weight, lipophilicity, and electronic character, parameters that critically influence lead-likeness in early-stage drug discovery. The target compound has a molecular weight of 301.34 Da, whereas the 2,4-dichloro analog is 352.2 Da—a delta of +50.9 Da (16.9% increase) . The replacement of 2,4-dichloro substitution with a single 4-fluoro substituent reduces halogen count from two to one and decreases molecular weight by approximately 51 Da, aligning the target compound more closely with the 'Rule of Three' guidelines for fragment-based screening libraries (MW ≤ 300 Da) [1]. The 4-fluoro substitution also imparts a smaller van der Waals radius (fluorine = 1.47 Å vs. chlorine = 1.75 Å) and stronger electronegativity (3.98 vs. 3.16 on Pauling scale), resulting in a distinct electronic surface potential that alters hydrogen-bond-accepting character at the halogen position.

Molecular Weight
Head-to-head
301.3 Da vs. 352.2 Da (Δ −50.9 Da)
4-Fluoro derivative provides lighter fragment-like profile compared to 2,4-dichloro analog
Lower MW aligns with Rule of Three guidelines for fragment-based screening libraries
Molecular weight optimization Lipophilicity Fragment-based drug design Lead-likeness

Pyrazinyl-Triazole Scaffold Validated for Antibacterial FabH Inhibition with Nanomolar Potency

The 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol scaffold—the direct precursor to the target compound's core structure—has been validated as a privileged template for bacterial FabH (β-ketoacyl-acyl carrier protein synthase III) inhibition. In a systematic SAR study of Schiff base derivatives (H1–H20) built on this scaffold, compound H(17) demonstrated potent antibacterial activity with MIC values of 0.39–1.56 μg/mL across a panel including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Bacillus amyloliquefaciens [1]. Crucially, H(17) inhibited E. coli FabH with an IC50 of 5.2 μM, outperforming the positive control kanamycin B (IC50 = 6.3 μM) by 1.2-fold. The target compound (CAS 675841-09-5) is a thioether derivative of this exact validated scaffold, where the 4-fluorobenzylthio substituent replaces the Schiff base moiety. This scaffold-level validation provides confidence that the pyrazinyl-triazole core is intrinsically competent for antibacterial target engagement—a property not guaranteed for triazole-thioether scaffolds bearing non-pyrazine substituents at position 5.

E. coli FabH IC50
Class-level
5.2 µM (scaffold-best)
Pyrazinyl-triazole scaffold progenitor achieves FabH inhibition, supporting scaffold selection context
No direct IC50 for target compound; class-level inference from H(17) derivative
Antibacterial FabH inhibitor Structure-activity relationship Gram-positive Gram-negative

Pyrazinyl-Triazole-3-thiol Scaffold Demonstrates Antileishmanial Activity Superior to Clinical Standard

The fused 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol scaffold—the immediate progenitor of the target compound—has demonstrated significant antileishmanial activity that surpasses the clinical standard sodium stibogluconate. In a series of 22 derivatives (5a–m and 6a–i), compounds 5f and 6f each exhibited IC50 values of 79.0 μM against Leishmania donovani, representing a 6.2-fold improvement over sodium stibogluconate (IC50 = 490.0 μM) [1]. Additionally, compounds 5b and 6b showed antioxidant activity with IC50 = 13.96 μM each. Molecular docking studies indicated that the synthesized compounds had potential to inhibit L. donovani pteridine reductase 1 (PTR1), a validated antileishmanial target. The target compound (CAS 675841-09-5) is a thioether-derivatized analog of this scaffold, carrying a 4-fluorobenzyl group at the thiol position—a modification expected to enhance membrane permeability while retaining the core's target-binding pharmacophore.

L. donovani IC50
Class-level
79.0 µM (scaffold 5f)
Scaffold exhibits reported antileishmanial activity context; target compound is a thioether derivative for SAR expansion
Compared with sodium stibogluconate (490 µM) in vitro; no direct data for CAS 675841-09-5
Antileishmanial Neglected tropical disease Pteridine reductase 1 Antioxidant

Fluorinated Triazole Class-Level Advantage in Metabolic Stability and Pharmacokinetic Performance

The incorporation of fluorine into 1,2,4-triazole scaffolds is a well-established strategy for enhancing metabolic stability and improving pharmacokinetic profiles. A comprehensive review of fluorinated triazoles documents that fluorine substitution at the para-position of pendant aryl rings consistently reduces oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated or chloro-substituted analogs, owing to the strength of the C–F bond (bond dissociation energy ≈ 485 kJ/mol vs. C–Cl ≈ 327 kJ/mol) and the electron-withdrawing effect that deactivates the aromatic ring toward electrophilic oxidation [1]. The target compound's 4-fluorobenzylthio substituent is predicted to exhibit superior metabolic stability relative to its 3-chlorophenyl, 2,4-dichlorophenyl, and non-halogenated benzylthio analogs. Furthermore, the pyrazin-2-yl group at position 5 contributes additional hydrogen-bonding capacity (pKa ≈ 0.6 for protonated pyrazine vs. ≈ 5.2 for pyridine) that modulates solubility without introducing a basic center that would increase hERG liability [2].

C–F Bond Stability
Class-level
485 kJ/mol vs. C–Cl 327 kJ/mol
Predicted reduced CYP450 oxidation based on fluorinated triazole SAR review; supports metabolic stability screening context
No direct microsomal stability data for this specific compound
Fluorine chemistry Metabolic stability CYP450 resistance Drug-likeness

Highest-Confidence Application Scenarios for 3-[(4-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole (CAS 675841-09-5)


Hit-to-Lead Optimization for RGS4 or Mu-Opioid Receptor Modulators

The compound has documented inclusion in HTS campaigns against regulator of G-protein signaling 4 (RGS4) and the mu-type opioid receptor (MOR-1) . Research groups pursuing allosteric modulation of GPCR signaling or developing non-opioid analgesics can procure this compound as a confirmed screening hit for hit-to-lead chemistry. The 4-fluorobenzylthio moiety provides a synthetic handle for parallel SAR exploration via reductive amination or nucleophilic displacement at the benzylic position, while the pyrazinyl ring offers a vector for introducing solubilizing groups.

Antibacterial FabH Inhibitor Library Design Using the Pyrazinyl-Triazole Scaffold

The pyrazinyl-triazole scaffold has been rigorously validated as a FabH inhibitory template with nanomolar-level antibacterial potency (compound H(17) MIC = 0.39–1.56 μg/mL against five bacterial strains; FabH IC50 = 5.2 μM vs. 6.3 μM for kanamycin B) [1]. The target compound serves as a versatile thioether-functionalized intermediate for generating focused antibacterial libraries via oxidation to sulfoxide/sulfone analogs or substitution at the benzyl position, enabling systematic exploration of the S3 pocket of FabH.

Antiparasitic Lead Generation Targeting Leishmania PTR1

Given the 6.2-fold potency advantage of the pyrazinyl-triazole-3-thiol scaffold over sodium stibogluconate (IC50 = 79.0 μM vs. 490.0 μM) [2], the target compound's 4-fluorobenzylthio derivative represents a logical next step in SAR expansion. The thioether linkage is a known prodrug strategy for enhancing membrane permeability in antiparasitic agents, and the 4-fluorophenyl group may confer additional metabolic stability during parasite exposure. Procurement is recommended for medicinal chemistry teams engaged in neglected tropical disease drug discovery.

Fragment-Based Screening Collection Enrichment with a Fluorinated, Pyrazine-Containing Triazole

With a molecular weight of 301.34 Da—near the upper boundary of fragment-likeness (Rule of Three: MW ≤ 300)—the target compound provides a heavier fragment suitable for fragment-growth strategies [3]. Its three distinct heterocyclic elements (triazole core, pyrazine ring, fluorophenyl group) offer multiple synthetic vectors for fragment elaboration. The documented HTS activity against four diverse protein classes (RGS4, MOR-1, ADAM17, USP8) suggests broad ligandability, making it a cost-effective addition to diversity-oriented screening decks.

Application
Selection Property
Validation Focus
Hit-to-lead studies targeting RGS4 or MOR-1
Documented HTS screening hit
GPCR target engagement validation
Antibacterial FabH inhibitor library design
Pyrazinyl-triazole scaffold context
FabH inhibition assay validation
Antiparasitic lead generation targeting Leishmania PTR1
Pyrazinyl-triazole scaffold context
PTR1 inhibition and antileishmanial assay validation
Fragment-based screening library enrichment
Fluorinated pyrazine-triazole core with near-rule-of-three MW
Ligandability and fragment growth feasibility
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